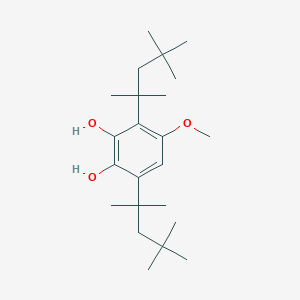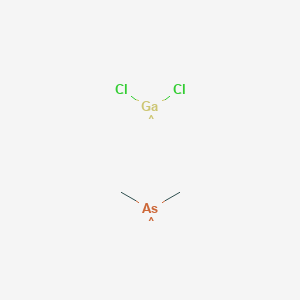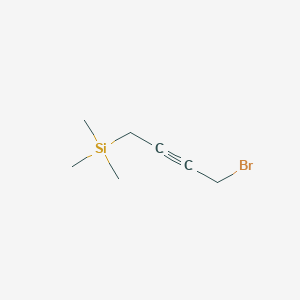![molecular formula C22H26O3 B14305372 4'-Octanoyl[1,1'-biphenyl]-4-yl acetate CAS No. 114450-85-0](/img/structure/B14305372.png)
4'-Octanoyl[1,1'-biphenyl]-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an octanoyl group attached to one of the phenyl rings and an acetate group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate typically involves the acylation of [1,1’-biphenyl]-4-yl acetate with octanoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the biphenyl derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Octanoyl[1,1’-biphenyl]-4-yl chloride
- 4’-Octanoyl[1,1’-biphenyl]-4-yl bromide
- 4’-Octanoyl[1,1’-biphenyl]-4-yl nitro
Uniqueness
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is unique due to the presence of both an octanoyl group and an acetate group, which impart distinct chemical and physical properties
Propiedades
Número CAS |
114450-85-0 |
|---|---|
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(4-octanoylphenyl)phenyl] acetate |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-8-22(24)20-11-9-18(10-12-20)19-13-15-21(16-14-19)25-17(2)23/h9-16H,3-8H2,1-2H3 |
Clave InChI |
SQKIPWKIPCIKTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
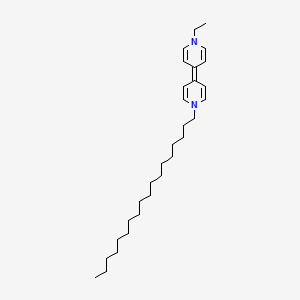

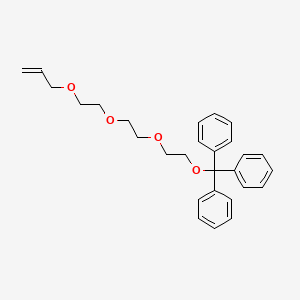
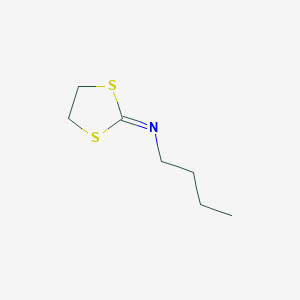

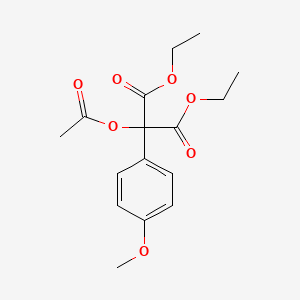
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)

